molecular formula C20H32O B1671647 Ethylestrenol CAS No. 965-90-2

Ethylestrenol

Cat. No.: B1671647
CAS No.: 965-90-2
M. Wt: 288.5 g/mol
InChI Key: AOXRBFRFYPMWLR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethylestrenol is an anabolic steroid with some progestational activity and little androgenic effect . It primarily targets the Androgen Receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone .

Mode of Action

As an agonist of the Androgen Receptor, this compound binds to this receptor, leading to a change in the receptor’s activity . This interaction results in strong anabolic effects relative to its androgenic effects . This compound also has strong progestogenic effects .

Pharmacokinetics

It is known that this compound has very low affinity for human serum sex hormone-binding globulin (shbg), less than 5% of that of testosterone and less than 1% of that of dht . This suggests that this compound may have a relatively high bioavailability due to its reduced binding to SHBG.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anabolic. It promotes muscle growth and has been used in the past to promote weight gain and to treat anemia and osteoporosis . It has been discontinued for use in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet (UV) radiation can potentially degrade steroidal estrogens like this compound . The degradation rates of steroidal estrogens are predictable from the UV intensity reaching surface waters, and the dissolved organic carbon concentrations in these surface waters

Biochemical Analysis

Biochemical Properties

Ethylestrenol plays a significant role in biochemical reactions as an agonist of the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It has strong anabolic effects relative to its androgenic effects and also exhibits strong progestogenic properties . This compound interacts with various enzymes and proteins, including the androgen receptor, to exert its effects. The nature of these interactions involves binding to the receptor, which then influences gene expression and protein synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to androgen receptors, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound promotes muscle growth and weight gain by enhancing protein synthesis and reducing protein breakdown . Additionally, this compound has been shown to have progestogenic effects, which can influence reproductive tissues and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to norethandrolone, its active metabolite . As an agonist of the androgen receptor, this compound binds to the receptor, leading to its activation . This activation results in the modulation of gene expression, particularly genes involved in muscle growth and protein synthesis . This compound also exhibits progestogenic activity, which further influences gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can cause liver damage and other adverse effects with prolonged use . The temporal effects of this compound also depend on its dosage and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes muscle growth and weight gain without significant adverse effects . At higher doses, the compound can cause toxic effects, including liver damage and symptoms of masculinization such as acne, increased hair growth, and voice changes . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to norethandrolone . This conversion is facilitated by enzymes in the liver, where this compound undergoes metabolic transformations . The active metabolite, norethandrolone, then exerts its effects by interacting with androgen receptors and influencing metabolic processes . This compound’s metabolism also involves interactions with various cofactors and enzymes that regulate its activity and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, such as muscle and liver . The distribution of this compound is generally uneven due to differences in blood perfusion, tissue binding, and cell membrane permeability .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound primarily localizes in the cytoplasm and nucleus, where it interacts with androgen receptors to exert its effects . These interactions are crucial for the regulation of gene expression and cellular functions associated with this compound’s anabolic and progestogenic activities .

Properties

IUPAC Name

17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXRBFRFYPMWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859559
Record name 19-Norpregn-4-en-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER
Details Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 934
Record name ETHYLESTRENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/
Details Thomson.Micromedex. Drug Information for the Health Care Professional. 25th ed. Volume 1. Plus Updates. Content Reviewed by the United States Pharmacopeial Convention, Inc. Greenwood Village, CO. 2005., p. 141
Record name ETHYLESTRENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, WHITE TO CREAMY WHITE

CAS No.

965-90-2
Record name ethylestrenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylestrenol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLESTRENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

76-78 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
Record name ETHYLESTRENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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